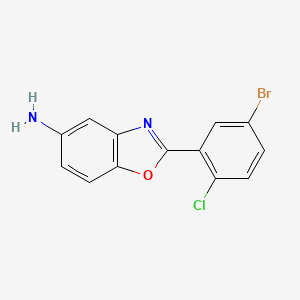

2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine

Description

2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine is a benzoxazole derivative featuring a 5-bromo-2-chlorophenyl substituent at position 2 of the benzoxazole core and an amine group at position 3. Its halogenated aromatic substituents contribute to unique electronic and steric properties, influencing both synthetic accessibility and biological activity.

Properties

IUPAC Name |

2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClN2O/c14-7-1-3-10(15)9(5-7)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHFGVFUDZMDCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(O2)C3=C(C=CC(=C3)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349754 | |

| Record name | 2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293737-86-7 | |

| Record name | 2-(5-Bromo-2-chlorophenyl)-5-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293737-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-BROMO-2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of the Benzoxazole Ring

- Reaction: Cyclization of 5-bromo-2-chlorobenzoic acid with o-aminophenol.

- Conditions: Acidic medium, often using strong acids such as polyphosphoric acid or concentrated sulfuric acid to promote dehydration and ring closure.

- Outcome: Formation of 2-(5-bromo-2-chlorophenyl)-1,3-benzoxazole intermediate.

This step is critical as it establishes the benzoxazole core with the halogenated phenyl group at the 2-position.

Introduction of the Amine Group at the 5-Position

- Method: Amination at the 5-position of the benzoxazole ring.

- Approach: This can be achieved by nitration of the benzoxazole intermediate followed by reduction of the nitro group to the amine.

- Alternative: Direct amination via palladium-catalyzed amination reactions (Buchwald-Hartwig type) on halogenated benzoxazole intermediates.

- Typical reagents: For reduction, iron powder or catalytic hydrogenation; for amination, Pd catalysts with suitable ligands under inert atmosphere.

This step yields the target compound 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine with the amine substituent positioned at the 5-position of the benzoxazole ring.

Synthetic Routes and Reaction Conditions Summary

| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (Reported) |

|---|---|---|---|---|---|

| 1 | Cyclization | 5-Bromo-2-chlorobenzoic acid + o-aminophenol | Acidic conditions (e.g., polyphosphoric acid) | 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazole | Moderate to high |

| 2 | Nitration (optional) | Benzoxazole intermediate | Nitrating agents (e.g., HNO3/H2SO4) | Nitro-substituted benzoxazole | Moderate |

| 3 | Reduction/Amination | Nitro-benzoxazole or halogenated benzoxazole | Fe powder or Pd-catalyzed amination | This compound | Moderate to good |

Alternative Synthetic Approaches

One-Pot Condensation and Oxidative Cyclization

A reported method for benzoxazole derivatives involves the condensation of an aminophenol with a substituted benzaldehyde in aqueous micellar media (e.g., 5 wt% Triton X-100), followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the benzoxazole ring in a one-pot procedure. While this method is demonstrated for related benzoxazole derivatives, it can be adapted for halogenated substrates.

Palladium-Catalyzed Direct Arylation and Cyclization

Industrial Production Considerations

- Scale-up: Industrial synthesis optimizes reaction conditions for yield, purity, and cost-effectiveness.

- Techniques: Use of continuous flow reactors for better heat and mass transfer, high-yield catalysts, and automated purification (e.g., recrystallization, chromatography).

- Purification: Typically involves recrystallization or chromatographic techniques to achieve high purity suitable for pharmaceutical or research applications.

Reaction Mechanism Insights

- The benzoxazole ring formation proceeds via nucleophilic attack of the o-aminophenol’s amino group on the carboxylic acid derivative, followed by dehydration and ring closure.

- Amination at the 5-position often involves nucleophilic substitution or reduction of nitro intermediates.

- Palladium-catalyzed amination involves oxidative addition of the halogenated benzoxazole, ligand exchange with amine, and reductive elimination to form the C–N bond.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoxazole derivatives, including 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine. Research indicates that this compound can inhibit the growth of various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells. For instance, compounds derived from benzoxazole demonstrated IC50 values as low as 2.93 µM against MCF-7 cells, suggesting strong cytotoxic effects . The mechanism of action often involves the induction of apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against Candida strains. For example, derivatives of benzoxazole demonstrated minimum inhibitory concentrations (MIC) as low as 16 µg/mL against Candida albicans, indicating its potential in treating fungal infections .

Material Science

Organic Semiconductors

In material science, this compound is utilized in developing organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a suitable candidate for applications in optoelectronics, where it can enhance device performance through improved charge transport and light emission efficiency.

Organic Synthesis

Intermediate in Organic Reactions

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including substitution reactions where bromine and chlorine atoms are replaced with other functional groups. Additionally, it can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds .

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of benzoxazole derivatives found that specific compounds exhibited significant cytotoxicity against multiple cancer types. The research focused on the mechanism by which these compounds induce apoptosis in cancer cells through modulation of apoptotic pathways .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5b | MCF-7 | 2.93 |

| 6a | A549 | 10.50 |

| 5d | HepG2 | 15.20 |

Case Study 2: Antifungal Activity

Another study assessed the antifungal activity of various benzoxazole derivatives against clinical isolates of Candida. The results indicated that certain derivatives displayed potent activity with MIC values significantly lower than standard antifungal agents .

| Compound | C. albicans MIC (µg/mL) | C. glabrata MIC (µg/mL) |

|---|---|---|

| 5d | 16 | Not observed |

| 5i | 16 | 53 |

| 6a | 27 | Not observed |

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table highlights key structural analogs, focusing on substituent differences and their positions:

Key Observations :

Yield Comparisons :

Physicochemical Properties

| Property | 2-(5-Bromo-2-chlorophenyl) Analogue | 2-(3-Methoxyphenyl) Analogue | 2-(Trifluoromethyl) Analogue |

|---|---|---|---|

| Solubility | Low (hydrophobic halogens) | Moderate (polar OCH₃ group) | Low (CF₃ hydrophobicity) |

| Melting Point | Not reported | ~206°C (similar derivatives) | Not reported |

| LogP | Estimated ~3.5 | ~2.8 | ~2.1 |

Notes:

Biological Activity

2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, particularly focusing on its anticancer properties and other pharmacological effects.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzoxazole derivatives with halogenated phenyl amines. The compound's structure is characterized by the presence of a benzoxazole ring, which is known for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazole derivatives. For instance, a series of 1-benzyl-5-bromoindolin-2-one derivatives demonstrated significant activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The most potent compounds exhibited IC50 values as low as 2.93 µM against MCF-7 cells .

In related research, benzoxazole derivatives were shown to exert cytotoxic effects on multiple cancer types, including breast (MCF-7), lung (A549), liver (HepG2), and prostate (PC3) cancer cells . The mechanism often involves the induction of apoptosis through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.

The mechanism by which this compound exerts its biological effects may involve several pathways:

- VEGFR Inhibition : Similar compounds have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. For example, derivatives with similar structures reported IC50 values around 0.728 µM for VEGFR-2 inhibition .

- Cell Cycle Arrest : Studies indicate that benzoxazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

- Apoptosis Induction : The activation of caspases and modulation of apoptotic markers are critical in the anticancer activity observed in these compounds .

Antimicrobial Activity

Beyond anticancer effects, some benzoxazole derivatives exhibit antimicrobial properties. For instance, certain derivatives have shown activity against both Gram-positive and Gram-negative bacteria, although specific data on this compound remains limited .

Toxicity Profile

The toxicity profile of this compound indicates it is classified as toxic if ingested (H301) and may cause serious eye irritation (H319) . This necessitates careful handling and further investigation into its safety for therapeutic use.

Case Studies

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | MCF-7 | 7.17 ± 0.94 | Anticancer |

| Study B | A549 | 13.92 ± 1.21 | Anticancer |

| Study C | HepG2 | Not specified | Cytotoxic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.